molecular formula C19H19N3O2 B2367629 Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate CAS No. 866155-30-8

Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate

Cat. No.: B2367629
CAS No.: 866155-30-8
M. Wt: 321.38
InChI Key: MQMPLJKWYNPTJP-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate is a quinazoline derivative characterized by a 2-methylbenzylamino substituent at position 4 and an ethyl carboxylate group at position 2 of the quinazoline core. The 2-methylbenzyl group introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[(2-methylphenyl)methylamino]quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-24-19(23)18-21-16-11-7-6-10-15(16)17(22-18)20-12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPLJKWYNPTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate typically involves the reaction of 2-aminobenzylamine with ethyl 2-chloro-4-quinazolinecarboxylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Quinazoline derivatives with oxidized functional groups.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate involves its interaction with specific molecular targets. The quinazoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline Derivatives

Compound R Group on Benzyl Core Structure Key Functional Groups
Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate 2-methyl Quinazoline Ethyl carboxylate, benzylamino
Ethyl 4-[(3-chlorobenzyl)amino]-2-quinazolinecarboxylate 3-chloro Quinazoline Ethyl carboxylate, chloro-substituted benzylamino
Ethyl 4-[(3-methoxybenzyl)amino]-2-quinazolinecarboxylate 3-methoxy Quinazoline Ethyl carboxylate, methoxy-substituted benzylamino

Key Observations :

  • Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) groups alter the electron density of the benzyl ring, impacting interactions with hydrophobic pockets or hydrogen-bonding sites .
2.2 Functional Group Comparisons

Ethyl Carboxylate Moieties :

  • The ethyl carboxylate group is a common feature in bioactive molecules, enhancing solubility and serving as a hydrogen-bond acceptor. In ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate (), this group participates in intramolecular hydrogen bonds (N–H⋯O), stabilizing the crystal structure. Similar interactions may occur in quinazoline derivatives, affecting conformational stability .

Benzylamino Substituents:

  • The 2-methylbenzyl group in the target compound contrasts with the 3-chloro and 3-methoxy variants. Chloro groups typically increase lipophilicity (LogP), while methoxy groups improve solubility but may reduce membrane permeability. These differences are critical for structure-activity relationships (SAR) in receptor binding .

Hypothetical Pharmacological Implications

While direct biological data for the target compound are absent, insights can be inferred from related structures:

  • Receptor Antagonism : In , TBPB (1-(1′-2-methylbenzyl)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one), which shares a 2-methylbenzyl group, exhibits antagonist activity at muscarinic receptors (pKi values tabulated). This suggests that the 2-methylbenzyl moiety may enhance affinity for hydrophobic receptor pockets .
  • Kinase Inhibition: Quinazoline derivatives like erlotinib are known EGFR inhibitors. Substituents on the benzylamino group could modulate selectivity and potency by altering steric or electronic interactions with kinase domains.

Table 2: Predicted Physicochemical Properties

Compound LogP (Estimated) Hydrogen Bond Donors/Acceptors
This compound 3.5 2 donors, 5 acceptors
Ethyl 4-[(3-chlorobenzyl)amino]-2-quinazolinecarboxylate 4.0 2 donors, 4 acceptors
Ethyl 4-[(3-methoxybenzyl)amino]-2-quinazolinecarboxylate 2.8 2 donors, 6 acceptors

Biological Activity

Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of the ethyl ester and the 2-methylbenzyl amino group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

  • Rho-Kinase Inhibition :
    • This compound has been identified as a Rho-kinase inhibitor, which plays a crucial role in various cellular processes including smooth muscle contraction and cytoskeletal dynamics. Rho-kinase mediates calcium sensitization in smooth muscle cells, making it a target for treating conditions like hypertension and erectile dysfunction .
    • The inhibition of Rho-kinase can lead to vasodilation and reduced vascular resistance, providing therapeutic benefits in cardiovascular diseases .
  • Antimicrobial Activity :
    • Quinazoline derivatives have been shown to possess antimicrobial properties. Studies indicate that related compounds exhibit activity against various bacterial strains, including Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial infections.
  • Anti-inflammatory Effects :
    • Quinazoline derivatives have demonstrated anti-inflammatory properties in various models. The inhibition of pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Rho-Kinase InhibitionInhibits smooth muscle contraction; potential use in hypertension treatment
AntimicrobialActivity against Gram-positive bacteria; potential for infection treatment
Anti-inflammatoryReduces pro-inflammatory cytokines; potential for inflammatory disease treatment

Case Studies

  • Rho-Kinase Inhibition Study :
    • A study demonstrated that compounds structurally similar to this compound effectively inhibited Rho-kinase activity in vitro, leading to decreased contraction in smooth muscle cells. This suggests that the compound could be beneficial in managing conditions related to vascular smooth muscle tone .
  • Antimicrobial Screening :
    • In a study examining various quinazoline derivatives for antimicrobial activity, compounds with similar structures were screened against multiple bacterial strains. The results indicated significant inhibitory effects on Staphylococcus aureus, highlighting the potential application of this compound in treating bacterial infections .
  • Inflammation Model :
    • Research involving quinazoline analogs showed promising results in reducing inflammation markers in animal models of arthritis. The anti-inflammatory effects were attributed to the inhibition of specific signaling pathways involved in cytokine production .

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